LogP Differentiation: Trifluoromethyl-Driven Lipophilicity Gain vs. Non-Fluorinated Analog (CAS 126533-98-0)
The target compound exhibits a computed logP (clogP) of 2.54 [1], representing a +0.72 log unit increase in lipophilicity compared to ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS 126533-98-0), which has a reported LogP of 1.82 . In drug discovery, an increase of ~0.7 log units in logP corresponds to approximately a 5-fold increase in partition coefficient, which can meaningfully affect membrane permeability, non-specific protein binding, and oral absorption potential. This difference is directly attributable to the target compound's 4-trifluoromethyl substitution and the altered ester positioning.
| Evidence Dimension | Computed/Measured LogP (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 2.54 (ECBD computational model) |
| Comparator Or Baseline | Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS 126533-98-0): LogP = 1.82 (ChemicalBook supplier specification) |
| Quantified Difference | ΔLogP = +0.72 log units (~5.2× increase in predicted P) |
| Conditions | Computational prediction; target from ECBD database; comparator from ChemicalBook supplier data |
Why This Matters
A 0.72 log unit LogP differential is pharmacologically relevant (Rule-of-Five space: 1–5 range), directly impacting permeability, solubility, and metabolic clearance predictions, making the -CF₃ analog a meaningfully distinct chemical probe.
- [1] European Chemical Biology Database (ECBD). EOS57186: Basic Properties. SILDrug, IBB Warsaw. Accessed 2026. View Source
